molecular formula C7H8N2O2 B1468171 2-cyclopropyl-1H-imidazole-5-carboxylic acid CAS No. 1247167-29-8

2-cyclopropyl-1H-imidazole-5-carboxylic acid

Cat. No. B1468171
M. Wt: 152.15 g/mol
InChI Key: BCXIWDIIDZVWJO-UHFFFAOYSA-N
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Description

“2-cyclopropyl-1H-imidazole-5-carboxylic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of “2-cyclopropyl-1H-imidazole-5-carboxylic acid” includes an imidazole ring, a carboxylic acid group, and a cyclopropyl group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Use in Catalysis and Organic Synthesis

2-cyclopropyl-1H-imidazole-5-carboxylic acid derivatives have been identified as precursors in the synthesis of N-heterocyclic carbenes (NHCs), which are utilized in various catalytic applications. Notably, imidazol(in)ium-2-carboxylates bearing cyclohexyl, mesityl, or 2,6-diisopropylphenyl substituents have shown promise in ruthenium-promoted olefin metathesis and cyclopropanation reactions. These carboxylates demonstrate comparable activity to their NHC·HX counterparts and exhibit superior performance in metathesis polymerizations performed at room temperature, indicating their potential in enhancing the efficiency of catalytic processes (Tudose, Demonceau, & Delaude, 2006).

Role in Chemical Synthesis

Derivatives of imidazole-5-carboxylic acid, including 2-cyclopropyl-1H-imidazole-5-carboxylic acid, are integral in the synthesis of various chemical compounds. For instance, these derivatives have been employed in the synthesis of imidazo[1,2-a]pyridine carboxylic acid derivatives, showcasing their versatility in creating structurally diverse chemical entities (Du Hui-r, 2014). Moreover, the synthesis of 1H-4-substituted imidazoles, which are key building blocks in the production of NS5A inhibitors like daclatasvir, has been successfully conducted starting from α-bromoacetophenones and carboxylic acids, including 2-cyclopropyl-1H-imidazole-5-carboxylic acid derivatives (Carneiro, Gutmann, Souza, & Kappe, 2015).

Contribution to Structural Chemistry

The derivatives of 2-cyclopropyl-1H-imidazole-5-carboxylic acid have been instrumental in understanding and developing the structural chemistry of various compounds. The crystal structures of related molecules, like 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, have been reported, providing insights into the nature of their molecular structure and electron density distribution. Such studies are crucial for the design and synthesis of new materials with desired properties (Boechat, Carvalho, Quaresma, Wardell, & Wardell, 2016).

Impact on Biomimetic Complexes

Research has also explored the application of imidazole-based dicarboxylic acids, including derivatives of 2-cyclopropyl-1H-imidazole-5-carboxylic acid, in creating biomimetic complexes. These complexes, particularly with metals like Cu(II) and Ni(II), have shown potential in mimicking biological systems and understanding the interaction between biological molecules and metals. Such studies provide a foundation for the development of new materials and catalysts (Materazzi, Foti, & Crea, 2013).

properties

IUPAC Name

2-cyclopropyl-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXIWDIIDZVWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-1H-imidazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JG Francisco - 2014 - teses.usp.br
O aminociclopiraclor é o primeiro herbicida sintetizado do grupo químico ácido pirimidinocarboxílico, pertence à classe das auxinas sintéticas, atua em um amplo espectro de plantas …
Number of citations: 3 www.teses.usp.br

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